Cas no 15344-34-0 (2-Hydroxy-3-methylbutanenitrile)
2-Hydroxy-3-methylbutanenitrile Chemical and Physical Properties
Names and Identifiers
-
- isobutyraldehyde cyanohydrin
- 2-Hydroxy-3-methylbutyronitrile
- 2-Methylpropanal cyanhydrin
- 3-Methyl-2-hydroxybutyronitrile
- Isobutanal cyanhydrin
- 2-Hydroxy-3-methylbutanenitrile
- 2-Hydroxy-3-methyl-butyronitril
- BUTANENITRILE,2-HYDROXY-3-METHYL
- DTXSID101320985
- AB07208
- LS-06940
- CS-0208256
- Z802900598
- MFCD00798446
- EN300-62480
- 15344-34-0
- AKOS008146495
- DTXCID801033260
- FH130362
- BUTANENITRILE, 2-HYDROXY-3-METHYL-
- ALBB-022333
- H33539
- 857-526-6
-
- MDL: MFCD00798446
- Inchi: 1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3
- InChI Key: YRBPUNHOIVAUFA-UHFFFAOYSA-N
- SMILES: OC(C#N)C(C)C
Computed Properties
- Exact Mass: 99.06840
- Monoisotopic Mass: 99.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 89.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 44Ų
Experimental Properties
- Density: 0.965
- Boiling Point: 197.265°C at 760 mmHg
- Flash Point: 73.103°C
- Refractive Index: 1.431
- PSA: 44.02000
- LogP: 0.52688
2-Hydroxy-3-methylbutanenitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Hydroxy-3-methylbutanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H250980-250mg |
2-Hydroxy-3-methylbutanenitrile |
15344-34-0 | 250mg |
$ 275.00 | 2022-06-04 | ||
| TRC | H250980-500mg |
2-Hydroxy-3-methylbutanenitrile |
15344-34-0 | 500mg |
$ 450.00 | 2022-06-04 | ||
| TRC | H250980-1000mg |
2-Hydroxy-3-methylbutanenitrile |
15344-34-0 | 1g |
$ 720.00 | 2022-06-04 | ||
| abcr | AB413447-500 mg |
2-Hydroxy-3-methylbutanenitrile |
15344-34-0 | 500MG |
€254.60 | 2022-06-10 | ||
| abcr | AB413447-1 g |
2-Hydroxy-3-methylbutanenitrile |
15344-34-0 | 1g |
€306.00 | 2022-06-10 | ||
| abcr | AB413447-5 g |
2-Hydroxy-3-methylbutanenitrile |
15344-34-0 | 5g |
€852.00 | 2022-06-10 | ||
| Chemenu | CM312511-5g |
2-Hydroxy-3-methylbutanenitrile |
15344-34-0 | 95% | 5g |
$711 | 2023-02-02 | |
| Enamine | EN300-62480-0.05g |
2-hydroxy-3-methylbutanenitrile |
15344-34-0 | 95.0% | 0.05g |
$45.0 | 2025-03-15 | |
| Enamine | EN300-62480-0.1g |
2-hydroxy-3-methylbutanenitrile |
15344-34-0 | 95.0% | 0.1g |
$68.0 | 2025-03-15 | |
| Enamine | EN300-62480-0.25g |
2-hydroxy-3-methylbutanenitrile |
15344-34-0 | 95.0% | 0.25g |
$97.0 | 2025-03-15 |
2-Hydroxy-3-methylbutanenitrile Suppliers
2-Hydroxy-3-methylbutanenitrile Related Literature
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Iria Louzao,José Manuel Seco,Emilio Qui?oá,Ricardo Riguera Chem. Commun. 2006 1422
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Ye-Qian Wen,Wei-Min Ren,Xiao-Bing Lu Org. Biomol. Chem. 2011 9 6323
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R. B. Herbert Nat. Prod. Rep. 1990 7 105
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4. Biosynthesis of diisocyanoadociane, a novel diterpene from the marine sponge Amphimedon sp. Crystal structure of a monoamide derivativeChristopher J. R. Fookes,Mary J. Garson,John K. MacLeod,Brian W. Skelton,Allan H. White J. Chem. Soc. Perkin Trans. 1 1988 1003
Additional information on 2-Hydroxy-3-methylbutanenitrile
Comprehensive Guide to 2-Hydroxy-3-methylbutanenitrile (CAS No. 15344-34-0): Properties, Applications, and Industry Trends
2-Hydroxy-3-methylbutanenitrile, identified by its CAS number 15344-34-0, is a versatile organic compound with significant relevance in pharmaceuticals, agrochemicals, and specialty chemical synthesis. This nitrile derivative, characterized by its hydroxyl and methyl functional groups, has garnered attention for its role as a chiral intermediate in asymmetric synthesis. Its molecular structure (C5H9NO) enables unique reactivity, making it valuable for constructing complex molecules in drug discovery and fine chemical production.
In recent years, the demand for high-purity 2-Hydroxy-3-methylbutanenitrile has surged due to its applications in green chemistry initiatives. Researchers are exploring its potential as a bio-based precursor, aligning with the global shift toward sustainable manufacturing. The compound’s ability to participate in stereoselective reactions makes it particularly useful for producing enantiomerically pure compounds—a critical requirement in modern pharmaceutical development where chiral intermediates dominate 60% of drug synthesis pathways.
From a technical perspective, 15344-34-0 exhibits a boiling point of approximately 210–215°C and moderate water solubility, which influences its purification and handling protocols. Analytical techniques like HPLC and GC-MS are commonly employed for quality control, especially when the compound is used in GMP-compliant processes. Industry reports highlight its growing adoption in flavor and fragrance applications, where its nitrile group contributes to unique olfactory profiles.
The synthesis of 2-Hydroxy-3-methylbutanenitrile often involves cyanohydrin formation from 3-methyl-2-butanone, a process optimized for yield and enantiomeric excess. Recent patents disclose improved catalytic methods using enzyme-mediated reactions, reflecting the compound’s alignment with biocatalysis trends. These advancements address common user queries about cost-effective production and waste reduction in nitrile chemistry—topics frequently searched in academic and industrial databases.
Regulatory compliance remains a key consideration for users of CAS 15344-34-0. While not classified as hazardous under major chemical inventories, proper storage conditions (e.g., inert atmospheres to prevent hydrolysis) are recommended. Safety data sheets emphasize its stability under controlled environments, though compatibility with strong oxidizers should be evaluated—a detail often requested in material compatibility searches.
Emerging studies explore the compound’s utility in photoredox catalysis and flow chemistry systems, answering trending questions about scalable synthetic routes. Its role in constructing quaternary carbon centers—a challenging motif in organic synthesis—has been documented in peer-reviewed journals, making it a subject of interest for researchers investigating C–C bond formation strategies.
Market analysts project steady growth for 2-Hydroxy-3-methylbutanenitrile suppliers, driven by expanding applications in electronic chemicals and advanced material precursors. The compound’s niche in high-value intermediates positions it favorably in specialty chemical portfolios, with customization options (e.g., isotopic labeling) catering to tracer studies and mechanistic research—frequent topics in scientific forums.
For quality assurance, analytical certificates typically include tests for residual solvents, water content, and enantiomeric purity—parameters critical for users in regulated industries. Technical bulletins often address FAQs about storage stability and shipping regulations, reflecting practical concerns voiced across supply chains.
Innovative formulations incorporating 15344-34-0 are being patented for controlled-release systems and polymer modifiers, demonstrating its cross-industry versatility. These developments coincide with increased search volumes for multifunctional nitriles and performance additives, underscoring the compound’s evolving commercial relevance.
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